5-(Benzylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile (EI-05) is a synthetically derived small molecule identified as a potential activator of epidermal fatty acid binding protein (E-FABP). [] E-FABP is involved in various cellular processes, including lipid transport and metabolism, and has been implicated in inflammatory responses and tumor development. [] EI-05 is not naturally occurring and its primary role in scientific research is as a tool to study E-FABP function and its potential as a therapeutic target. []
While the provided literature doesn't detail the synthesis of EI-05, it mentions that it was selected from the ZINC compound library. [] This suggests that EI-05 is commercially available or can be synthesized using established methods for similar 1,3-oxazole-4-carbonitrile derivatives. These methods generally involve the reaction of α-haloketones with substituted amides or the cyclization of appropriate precursors.
EI-05 acts as an activator of E-FABP, but not through direct binding. [] Instead, it indirectly increases E-FABP expression in macrophages during inflammation. [] This enhanced E-FABP expression is associated with increased lipid droplet formation and interferon beta (IFNβ) production. [] IFNβ is a cytokine with antiviral and immunomodulatory properties, suggesting that EI-05 might exert its effects by boosting the immune response. []
The main scientific application of EI-05 is in studying the role of E-FABP in tumor development and exploring its potential as a therapeutic target. [] Studies have shown that EI-05 treatment can inhibit mammary tumor growth in a syngeneic mouse model, highlighting its potential as an anti-tumor agent. [] This effect is attributed to its ability to enhance E-FABP expression in macrophages, leading to increased IFNβ production and enhanced anti-tumor immunity. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9